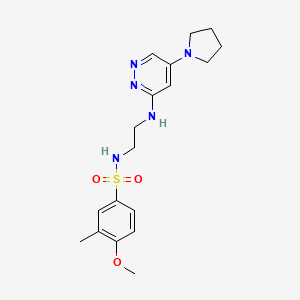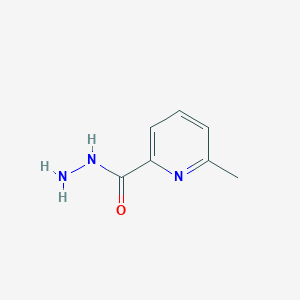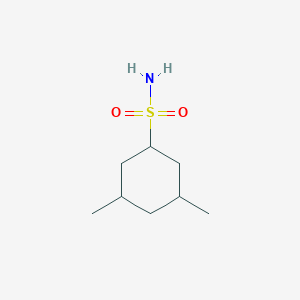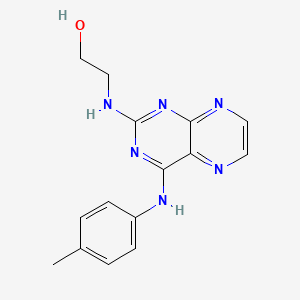![molecular formula C6H6N4 B2536416 Pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1565419-19-3](/img/structure/B2536416.png)
Pyrazolo[1,5-a]pyrazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrazin-4-amine is a derivative of pyrazolopyrazinones, which are appreciated for their wide range of biological qualities . They have been used in the design and synthesis of prospective pharmaceutical candidates . This compound derivatives have shown antiproliferative effects on the A549 lung adenocarcinoma cell line .
Synthesis Analysis
The synthesis of this compound derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis
The molecular structure of this compound derivatives is complex and involves several key characteristics. The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives are complex. The isolated N-propargyl amide molecules reacted with the base, giving cyclic products quickly .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Theoretical ADMET studies of pyrazolopyrazine derivatives predicted suitable pharmacokinetic phases .Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
Pyrazoline derivatives, including pyrazolo[1,5-a]pyrazin-4-amine, have demonstrated a broad range of medicinal properties. These compounds have been studied for their anticancer, CNS agent, anti-infectious, anti-inflammatory, and CRF1 antagonist properties. Significant advances in the use of pyrazolo[1,5-a]pyrimidine scaffold, a closely related compound, have been reported since the 1980s, showcasing its potential in drug development for various disease targets (Cherukupalli et al., 2017). Additionally, recent updates on synthetic strategies for pyrazoline derivatives emphasize their high biological effect, particularly in anticancer activity, highlighting the ongoing interest in exploiting this scaffold for developing new therapeutic agents (Ray et al., 2022).
Neurodegenerative Disease Management
Pyrazoline compounds have been identified as potential therapeutic targets for neurodegenerative disorders, including Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders. Their neuroprotective properties have been extensively reviewed, with a focus on structure-activity relationships, molecular docking simulation, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions (Ahsan et al., 2022).
Therapeutic Outlook of Pyrazole Analogs
Pyrazole analogs, closely related to pyrazolines, have shown a wide array of pharmacological effects including anti-inflammatory, analgesic, antipyretic, and anticancer activities. Research continues to explore new drug candidates bearing the pyrazole moiety, aiming for compounds with lesser side effects and improved efficacy (Ganguly & Jacob, 2017).
Spin Crossover and Heterocyclic Synthesis
The synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes of pyrazole- and pyrazolate-based ligands, including those containing pyrazole-pyridine/pyrazine units, have been a subject of study. This research highlights the potential applications of pyrazoline derivatives in materials science and coordination chemistry (Olguín & Brooker, 2011).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent synthesis (MCR) of pyrazole derivatives has been highlighted for its efficiency in producing biologically active molecules. This approach has been beneficial for creating compounds with antibacterial, anticancer, antifungal, and antioxidant activities, among others (Becerra et al., 2022).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It’s suggested that the compound might interact with its targets through a cyclization intermediate, which is finalized with proton transfer . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in cancerous cells .
Pharmacokinetics
Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases . These properties can impact the bioavailability of the compound, influencing its efficacy and safety.
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
It’s worth noting that the stability and activity of similar compounds can be influenced by factors such as temperature .
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyrazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJCTROMUCIDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)
![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)



![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)
![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)

![3,4-Diethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2536351.png)


